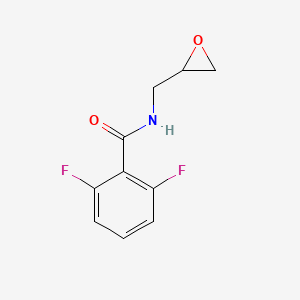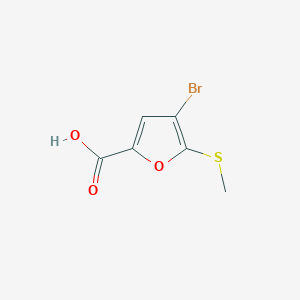
4-Bromo-5-(methylthio)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(methylthio)furan-2-carboxylic acid is a heterocyclic compound that belongs to the class of furans. It is characterized by the presence of a bromine atom, a methylthio group, and a carboxylic acid group attached to a furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(methylthio)furan-2-carboxylic acid typically involves the bromination of 5-(methylthio)furan-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furan ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-(methylthio)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Formation of 4-substituted derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-5-(methylthio)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections due to its antibacterial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-(methylthio)furan-2-carboxylic acid in biological systems involves its interaction with specific molecular targets. The bromine atom and the methylthio group play crucial roles in its binding affinity and reactivity. The compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-furoic acid: Similar structure but lacks the methylthio group.
4-Methylthio-2-furoic acid: Similar structure but lacks the bromine atom.
2-Furoic acid: Basic furan structure without bromine or methylthio groups.
Uniqueness
4-Bromo-5-(methylthio)furan-2-carboxylic acid is unique due to the presence of both bromine and methylthio groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Propiedades
Fórmula molecular |
C6H5BrO3S |
|---|---|
Peso molecular |
237.07 g/mol |
Nombre IUPAC |
4-bromo-5-methylsulfanylfuran-2-carboxylic acid |
InChI |
InChI=1S/C6H5BrO3S/c1-11-6-3(7)2-4(10-6)5(8)9/h2H,1H3,(H,8,9) |
Clave InChI |
YJEMGJSZAYQWID-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=C(O1)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


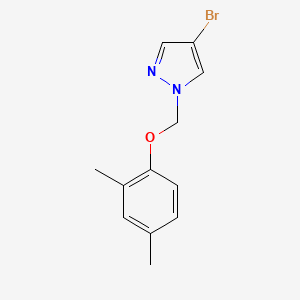
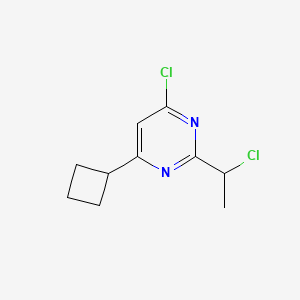
![1-Cyclopentyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B11791940.png)
![3-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)benzoic acid](/img/structure/B11791946.png)


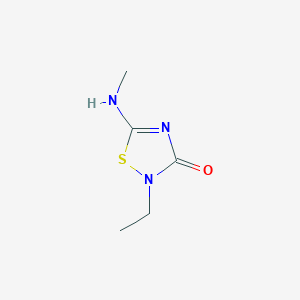

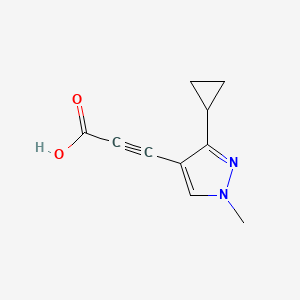
![2-(7-(Benzofuran-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11791981.png)
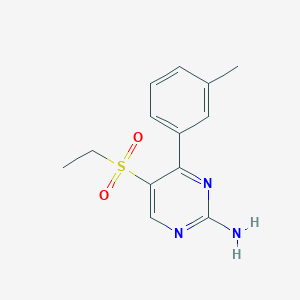

![4-(Benzo[d]oxazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11791989.png)
